Pyridoxamine-methyl-d3 dihydrochloride
Overview
Description
Pyridoxamine-methyl-d3 dihydrochloride is an isotope-labeled analog of pyridoxamine, a form of vitamin B6. This compound is used primarily as an internal analytical standard for the quantitation of pyridoxamine concentration in dietary supplements, fortified foods, or within complex biological matrices . Pyridoxamine is naturally found in animal foods, and its deficiency in humans can lead to conditions such as sideroblastic anemia, weakness, insomnia, and neurological disorders .
Mechanism of Action
Target of Action
Pyridoxamine-methyl-d3 dihydrochloride is an isotope-labeled analog of pyridoxamine , which is a form of vitamin B6 . The primary targets of this compound are the enzymes involved in the metabolism of amino acids and neurotransmitters .
Mode of Action
As a form of vitamin B6, this compound is converted to pyridoxal 5-phosphate in the body . This coenzyme plays a crucial role in the synthesis of amino acids, neurotransmitters such as serotonin and norepinephrine, sphingolipids, and aminolevulinic acid .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
As a form of vitamin b6, it is expected to be water-soluble and absorbed by the body when taken orally
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a coenzyme in various biochemical reactions . Its deficiency in humans potentially causes sideroblastic anemia, weakness, insomnia, and neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C . More research is needed to fully understand how other environmental factors might influence its action.
Preparation Methods
The preparation of pyridoxamine-methyl-d3 dihydrochloride involves several steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the initial raw material.
Conversion to Pyridoxamine: Pyridoxal oxime is reacted with acetic acid and zinc to obtain an acetic acid solution containing pyridoxamine. The solution is then decompressed to reclaim the acetic acid, resulting in a slurry concentrate.
Formation of Pyridoxamine Dihydrochloride: The pH of the pyridoxamine water solution is adjusted to alkaline to separate pyridoxamine. Water and hydrochloric acid are added after vacuum filtration, followed by decoloring and filtering to obtain the filtrate.
Chemical Reactions Analysis
Pyridoxamine-methyl-d3 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of pyridoxamine to pyridoxal or pyridoxal phosphate.
Reduction: Pyridoxal can be reduced back to pyridoxamine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like zinc.
Scientific Research Applications
Pyridoxamine-methyl-d3 dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Pyridoxamine-methyl-d3 dihydrochloride is compared with other similar compounds in the vitamin B6 family, including:
Pyridoxine: Another form of vitamin B6, commonly used in pharmacological therapies.
Pyridoxal Phosphate: The biologically active form of vitamin B6 that serves as a coenzyme in numerous enzymatic reactions. This compound is unique due to its isotope-labeled nature, making it particularly useful as an analytical standard in research applications.
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H/i1D3;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCOANXZNKMLR-GXXYEPOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703030 | |
Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-45-4 | |
Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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